molecular formula C11H15BrN2 B14131410 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine CAS No. 1142194-43-1

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine

Cat. No.: B14131410
CAS No.: 1142194-43-1
M. Wt: 255.15 g/mol
InChI Key: YTKJJFUDLFGEFQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Halogenated pyridine derivatives are cornerstone building blocks in the field of heterocyclic chemistry. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a prevalent scaffold in numerous natural products and synthetic compounds with diverse biological activities. mdpi.comresearchgate.net The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility. innospk.com

The presence of a bromine atom serves two primary functions. Firstly, it modulates the electronic properties of the pyridine ring, influencing its reactivity and physicochemical characteristics such as lipophilicity and metabolic stability. mdpi.com Secondly, and more importantly, the carbon-bromine bond provides a reactive handle for a wide array of cross-coupling reactions. innospk.com Seminal methodologies like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions utilize halogenated pyridines as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. This versatility allows for the construction of complex molecular frameworks from relatively simple precursors. The position of the halogen atom on the pyridine ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic aromatic substitution. youtube.comstackexchange.com

Importance of Substituted Piperidine-Containing Architectures in Advanced Chemical Research

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and bioactive natural products. scielo.org.mx Its prevalence stems from its ability to confer favorable properties upon a molecule, including improved aqueous solubility, metabolic stability, and the capacity to engage in specific three-dimensional interactions with biological targets. The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity to enzymes and receptors. mdpi.com

Substituted piperidines, such as the 3-methylpiperidine (B147322) moiety in the title compound, introduce an element of chirality and steric definition. The position and stereochemistry of the substituent can have a profound impact on the pharmacological profile of a molecule. For instance, the methyl group in 3-methylpiperidine can influence the binding mode of the parent molecule and affect its pharmacokinetic properties. The development of stereoselective synthetic methods for constructing substituted piperidines is, therefore, an area of intense research, as it provides access to enantiomerically pure compounds with potentially distinct biological activities. nih.gov

Historical Development and Emerging Research Trajectories for Pyridine-Piperidine Hybrid Systems

The strategic combination of pyridine and piperidine rings into a single molecular entity has led to the development of numerous compounds with significant pharmacological activities. nih.gov These hybrid systems leverage the desirable properties of both heterocycles: the aromatic pyridine can participate in π-stacking and hydrogen bonding interactions, while the saturated piperidine provides a flexible yet defined three-dimensional scaffold.

Historically, research into pyridine-piperidine hybrids has been driven by their potential as therapeutic agents. Derivatives have been investigated for a wide range of applications, including as antimicrobial, antiviral, and anticancer agents. mdpi.com Emerging research trajectories are now expanding into new areas. For example, these hybrid systems are being explored as ligands for transition metal catalysts, where the nitrogen atoms of both rings can coordinate to a metal center, influencing its catalytic activity and selectivity. Furthermore, in the field of medicinal chemistry, there is a growing interest in using these scaffolds to develop modulators of the central nervous system and to target complex protein-protein interactions. The ability to functionalize both the pyridine and piperidine rings independently allows for fine-tuning of the molecule's properties to achieve the desired biological effect or material characteristic.

Scope and Research Focus on 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine within Academic Disciplines

While dedicated studies on this compound are not extensively documented, its structure suggests a clear scope for academic and industrial research. As a functionalized bromo-pyridine, it is a prime candidate for use in synthetic chemistry as an intermediate for creating more complex molecules.

A plausible and common synthetic route to this compound would involve a nucleophilic aromatic substitution reaction. youtube.comnih.gov Starting with a precursor like 2,4-dibromopyridine (B189624), selective substitution at the more reactive 2-position with 3-methylpiperidine would yield the target compound. The greater electrophilicity at the C-2 and C-4 positions of the pyridine ring makes them susceptible to nucleophilic attack. stackexchange.com

The research focus for this compound would likely be twofold:

Synthetic Methodology Development: The compound could be used as a substrate to explore new cross-coupling reactions, leveraging the reactive C-Br bond at the 4-position. Researchers could investigate its utility in forming novel biaryl compounds or introducing other functional groups.

Medicinal Chemistry and Drug Discovery: Given the prevalence of pyridine-piperidine scaffolds in bioactive molecules, this compound would be a valuable intermediate for generating libraries of new chemical entities. The bromine atom can be replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies. Potential therapeutic areas could include oncology, neuroscience, and infectious diseases, where related compounds have shown promise.

The presence of the chiral 3-methylpiperidine moiety also introduces the possibility of developing stereoselective syntheses and evaluating the biological activity of individual enantiomers.

Data Table: Physicochemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₁₁H₁₅BrN₂
Molecular Weight 255.16 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point > 200 °C (at atmospheric pressure)
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.
pKa (of pyridinium (B92312) ion) 6.0 - 7.0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1142194-43-1

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-2-(3-methylpiperidin-1-yl)pyridine

InChI

InChI=1S/C11H15BrN2/c1-9-3-2-6-14(8-9)11-7-10(12)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

YTKJJFUDLFGEFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=CC(=C2)Br

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine

Strategic Design and Synthesis of Key Pyridine (B92270) and Piperidine (B6355638) Precursors

The pyridine core of the target molecule is substituted at the 2- and 4-positions. A common and effective precursor is a dihalogenated pyridine that allows for selective substitution. 2,4-Dihalopyridines, such as 2,4-dibromopyridine (B189624) or 4-bromo-2-chloropyridine, are ideal starting materials. The differential reactivity of halogens at the C2 and C4 positions of the pyridine ring is exploited to achieve regioselective substitution. For instance, the C2 position is generally more susceptible to nucleophilic attack than the C4 position.

An alternative route involves the direct functionalization of a pre-existing pyridine ring. nih.govrsc.org Methods for the regioselective functionalization of pyridines, including halogenation, are well-established. acs.org For example, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113), which can then be further brominated at the C4 position. Another approach starts from 2-bromopyridine, which can be nitrated and reduced to form 4-amino-2-bromopyridine; a subsequent Sandmeyer reaction can introduce the bromo group at the 4-position. guidechem.com A multi-step synthesis starting from 2-bromopyridine can yield 4-bromo-2-fluoropyridine, another viable intermediate. guidechem.com

Table 1: Comparison of Precursors for Bromopyridine Moiety This is an interactive table. Click on the headers to sort.

Precursor Compound Key Features Synthetic Utility
2,4-Dibromopyridine Two bromine atoms offer differential reactivity for sequential substitutions. Allows for selective reaction at the more activated C2 position.
4-Bromo-2-chloropyridine Different halogens provide distinct reactivity profiles for selective C-N bond formation. The more reactive C-Cl bond at the C2 position can be targeted first.
4-Bromo-2-iodopyridine The C-I bond is highly reactive in transition metal-catalyzed cross-coupling reactions. biosynth.com Ideal for reactions like Buchwald-Hartwig amination.

3-Methylpiperidine (B147322) can be used as a racemic mixture or as a single enantiomer. The synthesis of the achiral, racemic form is straightforward, often starting from 3-methylpyridine (B133936) (β-picoline) via catalytic hydrogenation.

The synthesis of enantiomerically pure 3-methylpiperidine is more complex and crucial for producing chiral target molecules. Several asymmetric strategies have been developed:

Resolution of Racemates: Classical resolution using chiral acids or enzymatic kinetic resolution can separate the enantiomers of racemic 3-methylpiperidine or its precursors. researchgate.net

Asymmetric Synthesis: Modern approaches focus on the asymmetric construction of the piperidine ring. This can involve catalytic asymmetric hydrogenation of substituted pyridines or cyclization of chiral precursors. nih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids and pyridine derivatives can yield enantioenriched 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. snnu.edu.cn Chemo-enzymatic methods, combining amine oxidase and ene-imine reductase cascades, have also been employed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.gov

Carbon-Nitrogen Bond Formation Strategies for Constructing the Pyridine-Piperidine Linkage

The key step in the synthesis is the formation of the C-N bond between the C2 position of the pyridine ring and the nitrogen atom of 3-methylpiperidine. Two primary strategies dominate this transformation: nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a direct method for forming the C-N bond. In this reaction, the lone pair of the secondary amine (3-methylpiperidine) attacks the electron-deficient C2 position of a 2-halopyridine, displacing the halide leaving group. youtube.com The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. chemrxiv.org

The reaction is typically performed at elevated temperatures, sometimes in the presence of a base to neutralize the hydrogen halide formed. youtube.com The reactivity of the leaving group generally follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the rate-determining step is the nucleophilic addition. nih.gov However, for pyridinium (B92312) ions, a different leaving group order has been observed, indicating a more complex mechanism. nih.govresearchgate.net

Key factors influencing SNAr efficiency:

Leaving Group: A more electronegative leaving group (like fluorine) typically accelerates the reaction.

Solvent: Polar aprotic solvents are often used to solvate the intermediates.

Temperature: Higher temperatures are generally required to overcome the activation energy associated with disrupting the ring's aromaticity. youtube.com

The Buchwald-Hartwig amination has become a powerful and versatile method for forming C-N bonds, particularly for less reactive aryl halides or when milder conditions are required. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional SNAr, with broader substrate scope and greater functional group tolerance. nih.gov

The reaction involves an aryl halide (4-bromo-2-halopyridine), an amine (3-methylpiperidine), a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and several "generations" of catalyst systems have been developed to improve reactivity and scope. wikipedia.org For coupling with 2-bromopyridines, chelating bis(phosphine) ligands are effective as they can overcome the potential for the pyridine substrate to chelate the palladium catalyst. acs.org

A typical procedure for the amination of 2-bromopyridines involves heating a mixture of the substrate, the amine, a palladium source like Pd(OAc)₂, a ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base like sodium tert-butoxide (NaOt-Bu) in a solvent like toluene. acs.orgscispace.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines This is an interactive table. Click on the headers to sort.

Catalyst/Precatalyst Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Pd(OAc)₂ dppp NaOt-Bu Toluene 80 55-98 researchgate.net
Pd₂(dba)₃ BINAP NaOt-Bu Toluene 100 High uwindsor.ca
Pd(OAc)₂ XPhos K₃PO₄ t-BuOH 110 Good to Excellent researchgate.net

Purification, Isolation, and Yield Optimization Techniques in the Synthesis of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine

The successful synthesis of this compound relies on effective purification and isolation methods to obtain the compound with high purity, as well as on the optimization of reaction conditions to maximize the yield.

Purification and Isolation: Following the synthesis, the crude product mixture typically contains the desired compound, unreacted starting materials, the displaced halide salt, and potential side-products. A common primary step is an aqueous workup to remove water-soluble impurities. Subsequent purification is often achieved using flash column chromatography on silica (B1680970) gel. researchgate.netnih.gov The choice of eluent system (e.g., ethyl acetate/hexanes) is critical for achieving good separation. nih.gov Crystallization is another powerful purification technique if the compound is a solid, which can yield material of very high purity. Cooling a saturated solution of the product in a suitable solvent or solvent system can induce crystallization. google.com For liquid products, distillation under reduced pressure can be an effective method, particularly for removing non-volatile impurities. google.com

Yield Optimization: Maximizing the yield of the SNAr reaction involves the careful tuning of several parameters. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being preferred as they can solvate the cationic species and accelerate the reaction. scispace.com The reaction temperature is another key variable; while higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for related pyridine functionalizations. researchgate.net The selection of a suitable base is necessary to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.netchemicalbook.com The stoichiometry of the reactants, particularly the amount of the 3-methylpiperidine nucleophile, can also be adjusted to ensure complete conversion of the limiting dihalopyridine starting material.

Table 3: Parameters for Optimization in SNAr Synthesis
ParameterOptionsEffect on ReactionReference
SolventDMF, DMSO, Dioxane, AcetonitrileAffects solubility of reactants and stabilization of intermediates, influencing reaction rate. scispace.comresearchgate.net
BaseK₂CO₃, Cs₂CO₃, Et₃N, DIPEANeutralizes the acid byproduct (e.g., HBr), driving the reaction to completion. researchgate.netchemicalbook.com
TemperatureRoom temperature to reflux; Microwave irradiationInfluences reaction rate and selectivity. Higher temperatures can lead to side reactions. scispace.comresearchgate.net
Reactant RatioVarying equivalents of 3-methylpiperidineUsing an excess of the nucleophile can ensure full conversion of the limiting electrophile.-

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine-Piperidine Hybrids

The integration of green chemistry principles into the synthesis of pyridine-piperidine hybrids like this compound is an area of increasing importance, aiming to reduce the environmental impact of chemical manufacturing. researchgate.net Key strategies focus on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient catalytic processes.

A significant advancement is the development of synthetic routes that begin from biomass-derived platform chemicals. For example, piperidine and pyridine can be synthesized from furfural (B47365), which is obtained from lignocellulosic biomass. nih.gov This approach reduces reliance on petrochemical feedstocks. Similarly, glycerol, a byproduct of biodiesel production, can be converted into pyridines via thermo-catalytic processes over zeolite catalysts, offering a sustainable pathway to the pyridine core. rsc.org

The use of green solvents is another cornerstone of sustainable synthesis. Water or polyethylene (B3416737) glycol (PEG) are explored as alternatives to volatile organic compounds (VOCs). researchgate.net Solvent-free reaction conditions or the use of multicomponent one-pot reactions also contribute to a greener process by minimizing waste and improving atom economy. researchgate.net

Table 4: Application of Green Chemistry Principles to Pyridine-Piperidine Synthesis
Green Chemistry PrincipleApplication in SynthesisExampleReference
Use of Renewable FeedstocksSynthesizing heterocyclic cores from biomass.Production of pyridine and piperidine from furfural or glycerol. nih.govrsc.org
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives.Using water, PEG, or ionic liquids as reaction media. researchgate.netbiosynce.com
CatalysisEmploying highly efficient and reusable catalysts.Biocatalysis with enzymes; use of magnetically separable nanocatalysts. ijarsct.co.inresearchgate.net
Design for Energy EfficiencyReducing energy consumption in synthetic steps.Microwave-assisted synthesis to shorten reaction times. researchgate.net
Atom EconomyMaximizing the incorporation of starting materials into the final product.Developing one-pot, multicomponent reactions. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine

Diverse Cross-Coupling Reactions at the Bromo-Substituted Pyridine (B92270) Core

The bromo-substituted pyridine core of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is an excellent electrophilic partner for numerous transition-metal-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of complex molecular architectures from readily available precursors. The C-Br bond at the electron-deficient pyridine ring is particularly amenable to oxidative addition to a low-valent metal center, typically palladium(0), initiating the catalytic cycle.

The Suzuki-Miyaura reaction is one of the most versatile and widely utilized methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound. nih.gov For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C4 position. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the generally low toxicity of the boron-based reagents. nih.gov

The catalytic cycle typically involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (in the presence of a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. arkat-usa.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and selectivity. arkat-usa.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Catalyst / Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 Moderate to Good mdpi.com
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 80 Good to Excellent rsc.org
CataXCium A Pd G3 K₃PO₄ CPME/H₂O 100 Good to Excellent nih.gov

This table presents data for analogous bromopyridine substrates to illustrate typical reaction parameters.

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods offer complementary pathways to functionalize the C4 position.

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. organic-chemistry.org It is known for its high reactivity and functional group tolerance, often proceeding under very mild conditions. organic-chemistry.orgorganic-chemistry.org The preparation of organozinc halides from the corresponding organohalides is straightforward, making this a powerful tool for constructing complex molecules, including substituted bipyridines. organic-chemistry.org

Stille Coupling: The Stille reaction employs organostannanes (organotin compounds) as coupling partners. wikipedia.org A key advantage is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups. thermofisher.com However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. wikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence.

Sonogashira Coupling: This reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is uniquely co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgscirp.org The resulting alkynyl-substituted pyridines are versatile intermediates for further synthetic transformations. nih.govsoton.ac.uk

Table 2: Comparison of Major Cross-Coupling Reactions

Reaction Nucleophile Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Low toxicity, high stability of reagents, broad substrate scope. Base-sensitive functional groups may be problematic.
Negishi Organozinc (e.g., R-ZnX) High reactivity, mild conditions, excellent functional group tolerance. Reagents are moisture and air-sensitive.
Stille Organotin (e.g., R-SnBu₃) Reagents are stable to air/moisture, tolerant of most functional groups. High toxicity of tin compounds, purification challenges.

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Direct formation of C(sp²)-C(sp) bonds, mild conditions. | Requires a copper co-catalyst, potential for alkyne homocoupling. |

The field of cross-coupling continues to evolve, with new methodologies offering improved sustainability, efficiency, and scope. For an aryl bromide like this compound, emerging techniques such as iodine-promoted oxidative cross-coupling could provide novel pathways for C-H activation and the formation of highly conjugated systems under mild conditions. rsc.org Furthermore, advancements in photocatalysis and nickel-catalysis are expanding the toolbox for aryl halide functionalization, often enabling transformations that are challenging with traditional palladium catalysts. These modern methods represent a frontier for the future derivatization of this and related heterocyclic scaffolds.

Nucleophilic Substitution Reactions on the Pyridine and Piperidine (B6355638) Moieties

Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom on the pyridine ring is generally challenging. SNAr reactions on aryl halides typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the piperidine group at the C2 position is an electron-donating group, which deactivates the ring toward nucleophilic attack and would destabilize the SNAr intermediate. Studies on related systems, such as 3-bromo-4-nitropyridine, show that a potent electron-withdrawing group like a nitro group is necessary to facilitate the displacement of the bromide by nucleophiles. clockss.org In the absence of such activation, displacing the bromine atom via a classical SNAr mechanism would require harsh conditions, such as very high temperatures and extremely strong nucleophiles.

Alternative, metal-catalyzed pathways, such as the Buchwald-Hartwig amination, provide a more viable route for forming C-N bonds at the C4 position under milder conditions. This reaction involves a palladium-catalyzed coupling of an amine with the aryl bromide, proceeding through a different mechanism than SNAr.

The nitrogen atom in the 2-(3-methylpiperidin-1-yl) substituent is a tertiary amine. Its lone pair of electrons is delocalized to some extent into the electron-deficient pyridine ring, which reduces its basicity and nucleophilicity compared to a typical alkyl tertiary amine.

As a Nucleophile: As a tertiary amine, the piperidine nitrogen has no proton to lose and cannot act as a nucleophile in reactions that require N-H acidity. Its lone pair is available, and it can react with strong electrophiles. For example, it can be quaternized by reacting with an alkyl halide like methyl iodide to form a quaternary ammonium (B1175870) salt. However, it is not considered a potent nucleophile for participating in substitution reactions on other molecules.

As an Electrophile: The piperidine nitrogen is electron-rich and cannot act as an electrophile. The carbon atoms of the piperidine ring are also not electrophilic. Therefore, reactions where this moiety acts as an electrophilic partner are not characteristic of its chemical nature. The primary role of the piperidine nitrogen in the molecule's reactivity is as a directing group and a modulator of the electronic properties of the pyridine ring.

Electrophilic and Radical Reactions on the Pyridine Ring System

The pyridine ring is generally considered electron-deficient and is therefore resistant to electrophilic aromatic substitution compared to benzene. However, the presence of the strongly electron-donating 2-(3-methylpiperidin-1-yl) group significantly alters this reactivity. This dialkylamino substituent activates the pyridine ring towards electrophilic attack by increasing the electron density, particularly at the positions ortho and para to itself (C3 and C5, as the C6 position is sterically hindered and the C4 position is occupied).

Electrophilic Aromatic Substitution:

The increased nucleophilicity of the ring facilitates electrophilic substitution reactions such as halogenation and nitration, which are expected to occur preferentially at the C3 and C5 positions. The directing effect of the amino group overrides the inherent deactivating nature of the pyridine nitrogen.

For instance, in reactions with aminopyridines, electrophilic agents target the carbon atoms of the pyridine ring. The reaction conditions for such transformations typically involve standard electrophilic reagents, though potentially under milder conditions than required for unsubstituted pyridine due to the activating effect of the piperidinyl group.

Interactive Table: Predicted Conditions for Electrophilic Aromatic Substitution

Reaction TypeElectrophile (E+)Typical ReagentsPredicted Site of Substitution
BrominationBr+Br₂ in Acetic AcidC3 and/or C5
ChlorinationCl+Cl₂ / FeCl₃C3 and/or C5
NitrationNO₂⁺HNO₃ / H₂SO₄C3 and/or C5
SulfonationSO₃Fuming H₂SO₄C3 and/or C5

Radical Reactions:

While electron-rich aromatic systems are not the typical substrates for classical Minisci-type radical substitutions, the pyridine nitrogen can be activated to enhance its reactivity toward radicals. One established strategy involves the formation of N-alkoxypyridinium salts. The monoalkylation of these salts with alkyl radicals proceeds under neutral conditions without an external oxidant. This suggests that this compound could first be converted to its N-methoxy salt, which would then readily react with nucleophilic carbon-centered radicals. The addition is expected at the C6 or C4 position. Since C4 is blocked, C6 would be the likely site of attack, provided steric hindrance from the adjacent piperidine ring is not prohibitive.

Furthermore, some 4-substituted pyridines have been shown to undergo photo-initiated radical generation, forming stable radical species in the presence of water and air. This points to a potential, albeit less conventional, pathway for engaging the molecule in radical processes.

Functional Group Interconversions and Derivatization Strategies of the 3-Methylpiperidin-1-yl Group

The 3-methylpiperidin-1-yl moiety offers several avenues for further chemical modification, allowing for the fine-tuning of the molecule's properties. These transformations can target the piperidine ring itself or the appended methyl group.

Oxidation of the Piperidine Ring:

One of the primary transformations of N-substituted piperidines is oxidation at the carbon atoms alpha to the nitrogen (C2' and C6'). Dehydrogenation using reagents like mercuric acetate-edetic acid (Hg(II)-EDTA) is a known method to convert N-alkylpiperidines into the corresponding piperidones (lactams). This reaction proceeds through the formation of an iminium ion intermediate, which is then oxidized. For this compound, this would lead to the formation of two possible lactam products, with oxidation occurring at either the C2' or C6' position of the piperidine ring.

Interactive Table: Potential Oxidation Products of the Piperidine Moiety

Reagent SystemReaction TypePotential Product(s)
Hg(OAc)₂-EDTADehydrogenation/Oxidation1-(4-Bromopyridin-2-yl)-3-methylpiperidin-2-one
Hg(OAc)₂-EDTADehydrogenation/Oxidation1-(4-Bromopyridin-2-yl)-5-methylpiperidin-2-one

Other Derivatization Strategies:

Beyond oxidation, other functional group interconversions can be envisioned. While challenging due to the relative inertness of the C-H bonds, the methyl group on the piperidine ring could potentially be functionalized through radical halogenation, although this process may lack selectivity. More sophisticated C-H activation methodologies could also provide a route to derivatization. Additionally, the piperidine ring can be a scaffold for further stereoselective functionalization. For example, methods like hydroboration-oxidation have been used to convert methylene (B1212753) groups on N-Boc protected piperidines into hydroxyl groups, demonstrating a pathway for introducing new functionality.

Mechanistic Investigations of Key Transformation Reactions Utilizing this compound

The C4-bromo substituent is the most versatile handle for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Mechanism of Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a palladium(0) complex (e.g., generated in situ from Pd(PPh₃)₄ or Pd(OAc)₂). This step forms a square planar palladium(II) intermediate, breaking the C-Br bond.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The electron-donating 2-(3-methylpiperidin-1-yl) group can influence the rate of the oxidative addition step, but the reaction remains a highly effective method for derivatizing the C4 position.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution provides a pathway to replace the C4-bromo substituent with a strong nucleophile (e.g., alkoxides, amides, thiolates). This reaction does not follow SN1 or SN2 mechanisms but proceeds via a two-step addition-elimination pathway.

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the bromine. The electron-deficient nature of the pyridine ring at the C4 position facilitates this attack. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electronegative nitrogen atom.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This second step is typically fast.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution and the solid state. For 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of its proton and carbon framework.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the pyridine (B92270) and 3-methylpiperidine (B147322) moieties.

Proton (¹H) NMR Spectroscopy: The pyridine ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C-6 position, being adjacent to the nitrogen atom, would likely be the most deshielded. The protons at C-3 and C-5 would also resonate in this downfield region, with their exact chemical shifts influenced by the bromine and piperidine (B6355638) substituents. The 3-methylpiperidine ring protons would present a more complex set of signals in the aliphatic region. The methyl group protons would appear as a doublet, coupled to the adjacent methine proton. The protons of the piperidine ring would exhibit a series of multiplets, with their chemical shifts and coupling patterns dictated by their axial or equatorial positions and their proximity to the nitrogen atom and the methyl group.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the pyridine ring are expected to resonate at significantly downfield shifts. The carbon atom attached to the bromine (C-4) would be influenced by the heavy atom effect, while the carbon attached to the nitrogen of the piperidine ring (C-2) would also be significantly deshielded. The carbons of the 3-methylpiperidine ring would appear in the aliphatic region of the spectrum, with the methyl carbon resonating at the most upfield position.

A hypothetical data table for the predicted chemical shifts is presented below, based on known values for similar structural fragments.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-36.5 - 7.0110 - 120
Pyridine H-57.0 - 7.5120 - 130
Pyridine H-68.0 - 8.5145 - 155
Piperidine CH (C-3')1.5 - 2.030 - 40
Piperidine CH₃0.8 - 1.215 - 25
Piperidine CH₂1.2 - 1.920 - 50
Piperidine N-CH₂3.0 - 4.045 - 55

Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would be crucial for tracing the connectivity of the protons within the 3-methylpiperidine ring and for assigning the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. This technique would be vital for establishing the connectivity between the pyridine and piperidine rings, for instance, by observing a correlation between the piperidine protons adjacent to the nitrogen and the C-2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the 3-methylpiperidine ring, for example, by observing through-space interactions between the methyl group protons and other protons on the ring.

While solution-state NMR provides detailed information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers unique insights into its structure and dynamics in the solid phase. mdpi.com For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is a powerful tool for their identification and characterization. rsc.org

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing subtle differences in the chemical environments of the carbon atoms in different polymorphic forms. Furthermore, advanced ssNMR experiments can provide information about intermolecular interactions and packing in the crystal lattice. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅BrN₂), the expected exact mass can be calculated with high accuracy. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

In addition to the molecular ion, the mass spectrum would display a series of fragment ions resulting from the cleavage of the molecule. The fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways would include:

Loss of the methyl group from the piperidine ring.

Cleavage of the C-N bond between the pyridine and piperidine rings.

Fragmentation of the piperidine ring itself.

Loss of a bromine radical .

The analysis of these fragmentation patterns, aided by techniques such as tandem mass spectrometry (MS/MS), can confirm the proposed structure of the molecule.

Ion Predicted m/z Description
[M]⁺254.0473 / 256.0453Molecular ion (⁷⁹Br / ⁸¹Br)
[M-CH₃]⁺239.0236 / 241.0216Loss of a methyl group
[C₅H₃BrN]⁺157.9479 / 159.9459Bromopyridine fragment
[C₆H₁₂N]⁺98.09643-methylpiperidine fragment

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR and Raman spectra of this compound would exhibit a series of characteristic absorption and scattering bands.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring would appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and piperidine methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region.

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to be found in the 1400-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond connecting the piperidine ring to the pyridine ring would likely appear in the 1200-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

CH₂ and CH₃ Bending: The bending vibrations of the methylene and methyl groups of the piperidine moiety would be visible in the 1350-1470 cm⁻¹ region.

The complementary nature of FT-IR and Raman spectroscopy would be advantageous in the complete vibrational analysis of the molecule. For instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2800 - 30002800 - 3000
Pyridine Ring Stretch1400 - 16001400 - 1600
C-N Stretch1200 - 13501200 - 1350
C-Br Stretch500 - 600500 - 600

Note: These are general frequency ranges and the actual peak positions can be influenced by the molecular environment and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape and intermolecular interactions of a molecule. For this compound, these methods would offer detailed information on the orientation of the 3-methylpiperidine ring relative to the pyridine ring and how these molecules arrange themselves in a condensed phase.

The FT-IR and Raman spectra would exhibit a series of characteristic bands corresponding to the vibrational modes of the molecule. Specific regions of the spectra would be of particular interest:

C-H Stretching Vibrations: The vibrations of the methyl and piperidine ring C-H bonds would provide information on the local environment and potential weak hydrogen bonding interactions.

Pyridine Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring are sensitive to substituent effects. The presence of the bromo and methylpiperidino groups would cause shifts in these frequencies compared to unsubstituted pyridine, offering insights into the electronic effects of these substituents.

By analyzing the positions, intensities, and potential splitting of these vibrational bands, researchers could deduce the predominant conformation of the molecule in the solid state or in solution. Furthermore, shifts in vibrational frequencies upon changes in concentration or physical state can indicate the presence and nature of intermolecular interactions, such as dipole-dipole interactions or van der Waals forces.

A hypothetical data table for the characteristic vibrational modes of this compound is presented below, illustrating the type of information that would be obtained from experimental spectra.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)
C-H stretch (aliphatic)2850-30002850-3000
C=C/C=N stretch (pyridine ring)1400-16001400-1600
C-N stretch (piperidine-pyridine)1250-13501250-1350
C-Br stretch500-600500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For this compound, this technique would provide valuable information about its chromophoric system, which is primarily the substituted pyridine ring.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents.

π → π Transitions:* These transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the pyridine ring.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring) to a π* antibonding orbital. They are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The presence of the electron-donating 3-methylpiperidino group and the electron-withdrawing bromo group would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyridine. Analysis of these shifts would allow for a deeper understanding of the electronic structure and the nature of the intramolecular charge transfer within the molecule.

A hypothetical UV-Vis data table for this compound in a specified solvent is provided below to illustrate the expected data.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
Ethanol~270-290To be determinedπ → π
Ethanol~310-330To be determinedn → π

X-ray Diffraction Crystallography for Definitive Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide a wealth of information about its molecular and supramolecular structure.

The key findings from an X-ray crystallographic analysis would include:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule would be determined, providing an unambiguous picture of the solid-state conformation. This would include the precise orientation of the methyl group on the piperidine ring and the dihedral angle between the pyridine and piperidine rings.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. This would allow for the identification and characterization of any intermolecular interactions, such as C-H···N or C-H···Br hydrogen bonds, halogen bonds, or π-π stacking interactions between pyridine rings, which govern the supramolecular architecture.

Unit Cell Parameters: The dimensions and angles of the unit cell, along with the space group, would be determined, providing fundamental crystallographic data for the compound.

Below is a hypothetical table of crystallographic data that would be obtained for this compound.

ParameterValue
Chemical formulaC₁₁H₁₅BrN₂
Formula weightTo be determined
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined

Computational and Theoretical Investigations on 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the most stable arrangement of atoms, known as the optimized geometry. scispace.comnih.gov For 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-Br bond length, the bond distances within the pyridine (B92270) and piperidine (B6355638) rings, and the C-N bond connecting the two ring systems. The electronic structure, including the distribution of electron density and atomic charges, is also determined, providing foundational information for further analysis. irjweb.com

Representative Optimized Geometric Parameters

Parameter Predicted Value (Å or °)
C-Br Bond Length ~1.89 Å
C-N (Pyridine-Piperidine) ~1.38 Å
C-C (Pyridine Ring Avg.) ~1.39 Å
C-N (Pyridine Ring Avg.) ~1.34 Å

Note: These are representative values based on similar structures; specific experimental data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and their Correlation with Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.commalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. malayajournal.orgwuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atom linking the two rings, while the LUMO is likely concentrated on the electron-deficient pyridine ring, particularly near the bromine atom. nih.gov Calculations would quantify these energy levels and the resulting gap, allowing for predictions about the molecule's susceptibility to reaction.

Theoretical FMO Energy Values

Orbital Energy (eV) Description
HOMO -6.5 eV Electron-donating capacity
LUMO -1.8 eV Electron-accepting capacity

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of Chemical Reactivity |

Note: These values are illustrative and derived from general principles of FMO theory for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution on a molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values: red indicates electron-rich regions (nucleophilic or susceptible to electrophilic attack), while blue indicates electron-poor regions (electrophilic or susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the piperidine ring, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms attached to the rings and particularly on the carbon atom bonded to the bromine, suggesting these are sites for nucleophilic attack.

This analysis helps in understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of the Pyridine and Piperidine Ring Systems

The flexibility of the piperidine ring and its connection to the pyridine ring means that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. The 3-methylpiperidine (B147322) ring is expected to adopt a chair conformation to minimize steric strain. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. ucl.ac.ukacs.org By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments (e.g., in a solvent), including the flexibility of the ring systems, rotational barriers around the C-N bond, and potential intermolecular interactions. acs.org These simulations are crucial for understanding how the molecule's shape and flexibility influence its biological activity and physical properties.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret and verify experimental data. scielo.org.zadntb.gov.ua

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net The predicted IR spectrum shows characteristic peaks corresponding to specific bond vibrations, such as C-H stretching, C=N stretching in the pyridine ring, and C-Br stretching. Comparing theoretical and experimental spectra helps validate the computed geometry. core.ac.uk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. sharif.edu This analysis can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* transitions within the pyridine ring.

Representative Predicted Spectroscopic Data

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (Pyridine-H) 7.0 - 8.2 ppm
Chemical Shift (Piperidine-H) 1.5 - 3.5 ppm
¹³C NMR Chemical Shift (Pyridine-C) 110 - 160 ppm
IR C=N Stretch (Pyridine) ~1580 cm⁻¹
C-Br Stretch ~650 cm⁻¹

| UV-Vis | λmax (π → π*) | ~275 nm |

Note: These are typical ranges and values for substituted pyridines and may vary for the specific compound.

Mechanistic Insights into Chemical Transformations and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction pathway.

For this compound, computational studies could be used to explore reactions such as:

Nucleophilic Aromatic Substitution: Modeling the displacement of the bromine atom by various nucleophiles to understand the reaction's feasibility and kinetics.

Palladium-Catalyzed Cross-Coupling Reactions: Investigating the mechanism of reactions like the Suzuki or Buchwald-Hartwig coupling at the C-Br bond, which are common for modifying pyridine rings. researchgate.net

These theoretical insights can help optimize reaction conditions and predict the formation of different products.

Investigation of Non-Covalent Interactions and Crystal Packing by Computational Methods

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a critical role in determining the supramolecular structure and crystal packing of a compound. researchgate.netresearchgate.net Computational methods can identify and quantify these weak interactions.

For this compound, analysis could reveal potential C-H···N or C-H···Br intermolecular hydrogen bonds. mdpi.comnih.gov Predicting the crystal packing involves finding the most thermodynamically stable arrangement of molecules in a crystal lattice. This information is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Strategic Applications of 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine As a Versatile Synthetic Building Block

Design and Synthesis of Diverse Heterocyclic Scaffolds and Complex Molecular Architectures

The presence of a bromine atom at the 4-position of the pyridine (B92270) ring in 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a key feature that allows for its extensive use in the construction of diverse heterocyclic scaffolds. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the Suzuki-Miyaura cross-coupling reaction has been widely employed to introduce a wide range of aryl, heteroaryl, and vinyl substituents at the 4-position. researchgate.netresearchgate.netmdpi.com This reaction typically involves the use of a palladium catalyst, a base, and a boronic acid or ester. The versatility of commercially available boronic acids allows for the synthesis of a vast array of 4-substituted pyridine derivatives. For instance, coupling with phenylboronic acid would yield 2-(3-methylpiperidin-1-yl)-4-phenylpyridine, a scaffold of interest in medicinal chemistry.

Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as handles for further transformations, such as cycloaddition reactions, to construct more complex fused heterocyclic systems. Buchwald-Hartwig amination reactions can also be employed to introduce various amine substituents at the 4-position, leading to the synthesis of compounds with potential biological activity.

The following table illustrates the potential for diversification of the this compound scaffold through various cross-coupling reactions.

Reaction TypeCoupling PartnerProduct ScaffoldPotential Application Area
Suzuki-MiyauraArylboronic acid4-Aryl-2-(3-methylpiperidin-1-yl)pyridineMedicinal Chemistry, Organic Electronics
SonogashiraTerminal alkyne4-Alkynyl-2-(3-methylpiperidin-1-yl)pyridineClick Chemistry, Materials Science
Buchwald-HartwigAmine4-Amino-2-(3-methylpiperidin-1-yl)pyridineAgrochemicals, Pharmaceuticals
HeckAlkene4-Alkenyl-2-(3-methylpiperidin-1-yl)pyridinePolymer Chemistry, Natural Product Synthesis
StilleOrganostannane4-Substituted-2-(3-methylpiperidin-1-yl)pyridineComplex Molecule Synthesis

These reactions provide access to a wide range of molecular architectures, highlighting the role of this compound as a versatile platform for the synthesis of novel compounds.

Contribution to the Development of Novel Organic Reaction Methodologies and Synthetic Strategies

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new synthetic methodologies. The electron-donating nature of the 3-methylpiperidine (B147322) group at the 2-position can influence the reactivity of the pyridine ring, including the C-Br bond at the 4-position. This can be exploited to study the scope and limitations of existing cross-coupling reactions and to develop new catalytic systems with improved efficiency and selectivity.

For example, the steric bulk of the 3-methylpiperidine moiety can be leveraged to achieve regioselective transformations on other parts of the molecule or to study the effect of steric hindrance on the efficiency of catalytic cycles. Researchers can utilize this building block to test the robustness of newly developed catalysts for C-H activation or other challenging transformations.

Role as a Precursor in Fragment-Based Chemical Library Generation and Lead Compound Diversification

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. nih.govrsc.org Small, low-molecular-weight fragments are screened for binding to a biological target, and promising hits are then optimized and grown into more potent drug candidates. This compound is an ideal precursor for the generation of fragment libraries due to its desirable physicochemical properties and the presence of a reactive handle for diversification. dtu.dkdtu.dk

The substituted pyridine core is a common motif in many biologically active molecules. The bromine atom allows for the rapid and efficient generation of a library of analogs with diverse substituents at the 4-position. This parallel synthesis approach enables the exploration of a large chemical space around the core scaffold, which is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound.

The diversification of the this compound fragment can be systematically achieved using the cross-coupling reactions mentioned previously, as depicted in the table below.

Library Generation StrategyDiversification PointIntroduced Functionality
Suzuki-Miyaura CouplingC4-PositionAryl, Heteroaryl groups
Sonogashira CouplingC4-PositionAlkynyl groups
Buchwald-Hartwig AminationC4-PositionPrimary and secondary amines

This systematic diversification allows for the fine-tuning of properties such as solubility, metabolic stability, and target binding affinity.

Potential Applications in Material Science and Supramolecular Chemistry through Directed Synthesis

The rigid and planar nature of the pyridine ring, combined with the potential for functionalization, makes this compound an attractive building block for applications in materials science and supramolecular chemistry.

Through carefully designed synthetic routes, this compound can be incorporated into larger molecular structures with specific electronic and photophysical properties. For example, by introducing conjugated substituents at the 4-position via Suzuki or Sonogashira coupling, it is possible to create molecules that can act as organic light-emitting diodes (OLEDs) or components of organic solar cells.

Furthermore, the nitrogen atom of the pyridine ring and potentially other introduced functional groups can act as coordination sites for metal ions. This allows for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with defined architectures and functionalities. The 3-methylpiperidine group can also play a role in controlling the self-assembly process through steric interactions.

Potential applications in these fields include:

Polymerizable monomers: Functionalization with a polymerizable group (e.g., a vinyl or styryl moiety) at the 4-position would allow for its incorporation into polymers with tailored properties.

Ligand scaffolds: The pyridine nitrogen can act as a ligand for transition metals, and further functionalization can lead to the creation of complex ligand systems for catalysis or sensing applications.

Chemo- and Regioselective Transformations for Accessing Underexplored Chemical Space

The presence of multiple reactive sites in derivatives of this compound opens up possibilities for chemo- and regioselective transformations, providing access to novel and underexplored chemical space. The C-Br bond at the 4-position is the most obvious site for reaction. However, C-H bonds on the pyridine ring and the piperidine (B6355638) substituent also offer opportunities for functionalization.

By carefully choosing reaction conditions and catalysts, it is possible to selectively functionalize one position over another. For example, directed ortho-metalation (DoM) strategies could potentially be used to functionalize the C3 or C5 positions of the pyridine ring, guided by the 2-substituted piperidine group.

Investigating the selective transformations of this building block can lead to the discovery of novel reaction pathways and the synthesis of compounds with unique substitution patterns that would be difficult to access through other means. This exploration of chemical space is essential for the discovery of new molecules with valuable properties.

Conclusion and Future Research Perspectives for 4 Bromo 2 3 Methylpiperidin 1 Yl Pyridine

Synthesis and Reactivity: Summary of Key Discoveries and Methodological Advancements

The synthesis of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine can be conceptually approached through established methodologies for the preparation of substituted pyridines. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridine (B92270) ring. For instance, a plausible synthetic route could start from a precursor like 4-bromo-2-fluoropyridine. guidechem.com The fluorine atom at the 2-position is highly activated towards nucleophilic displacement, allowing for the introduction of the 3-methylpiperidine (B147322) group. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

The reactivity of this compound is primarily dictated by the C-Br bond at the 4-position of the pyridine ring. This bromide acts as a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a prime example, enabling the formation of a new carbon-carbon bond by reacting the bromo-pyridine with a boronic acid or ester. researchgate.net This methodology is widely employed for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. researchgate.net

Other significant transformations could include the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles, the Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes. These reactions would allow for the further functionalization of the pyridine core, leading to a wide array of derivatives with potentially interesting biological or material properties. The presence of the 3-methylpiperidine group introduces a chiral center, which can be of significant interest in the synthesis of enantiomerically pure target molecules.

Reaction Type Reactants Catalyst/Reagents Product Type
Nucleophilic Aromatic Substitution4-Bromo-2-fluoropyridine, 3-MethylpiperidineBase, SolventThis compound
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPalladium catalyst, Base4-Aryl-2-(3-methylpiperidin-1-yl)pyridine
Buchwald-Hartwig AminationThis compound, AminePalladium catalyst, Base4-Amino-2-(3-methylpiperidin-1-yl)pyridine
Sonogashira CouplingThis compound, Terminal alkynePalladium/Copper catalyst, Base4-Alkynyl-2-(3-methylpiperidin-1-yl)pyridine

Remaining Challenges and Unexplored Transformation Pathways for the Compound

Despite the predictable reactivity of this compound based on analogous structures, several challenges and unexplored pathways remain. The synthesis of the starting material, while conceptually straightforward, may require optimization to achieve high yields and purity, especially on a larger scale. Potential side reactions, such as the formation of regioisomers or undesired byproducts, would need to be carefully controlled.

The steric hindrance imposed by the 3-methylpiperidine group could influence the efficiency of cross-coupling reactions at the adjacent 4-position. Investigating the limits of this steric influence with a variety of coupling partners would be a valuable area of research. Furthermore, the development of stereoselective synthetic routes to access specific enantiomers of this compound would be crucial for its application in asymmetric synthesis and for studying the biological activity of chiral derivatives.

Unexplored transformation pathways could include the metalation of the pyridine ring, followed by trapping with various electrophiles to introduce new functional groups. The reactivity of the pyridine nitrogen atom, such as its quaternization to form pyridinium (B92312) salts, could also be explored to modify the electronic properties and solubility of the molecule.

Prospects for Advanced Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation

Advanced spectroscopic techniques are essential for the unambiguous characterization of this compound and its derivatives. While standard techniques like 1H and 13C NMR, mass spectrometry, and IR spectroscopy would provide fundamental structural information, more sophisticated methods could offer deeper insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for assigning all proton and carbon signals, especially in complex derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), can play a significant role in understanding the structural and electronic properties of this molecule. dntb.gov.ua DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. dntb.gov.ua Furthermore, computational studies can provide insights into the reaction mechanisms of its various transformations, helping to rationalize observed reactivity and predict the feasibility of new reactions. dntb.gov.ua Molecular docking studies, a key tool in computational drug design, could be employed to predict the binding affinity of derivatives of this compound with biological targets, thereby guiding the design of new therapeutic agents. dntb.gov.ua

Future Directions in Utilizing this compound for Novel Chemical Applications

The primary future direction for the utilization of this compound lies in its role as a key intermediate in the synthesis of biologically active molecules. Pyridine and piperidine (B6355638) scaffolds are prevalent in a vast number of pharmaceuticals. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes this compound a valuable platform for generating libraries of novel compounds for drug discovery programs.

Given that related pyridine derivatives have shown activity as kinase inhibitors and anticancer agents, it is plausible that derivatives of this compound could also exhibit interesting pharmacological properties. guidechem.comresearchgate.net For example, it could serve as a precursor for the synthesis of inhibitors of cyclin-dependent kinases (CDKs) or other enzymes implicated in cancer progression. guidechem.com The chiral nature of the 3-methylpiperidine moiety could be exploited to develop stereoselective drugs, which often exhibit improved efficacy and reduced side effects.

Beyond medicinal chemistry, this compound could also find applications in materials science. The pyridine unit can act as a ligand for metal complexes, and by incorporating this building block into larger polymeric or supramolecular structures, new materials with interesting optical, electronic, or catalytic properties could be developed. The bromo-functionality allows for its incorporation into conjugated systems, which are of interest for applications in organic electronics. mdpi.com

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Common routes include:
  • Pyridyne Cyclisation : Reacting brominated pyridine precursors with 3-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Optimize by adjusting stoichiometry (1:1.2 molar ratio) and monitoring via TLC .
  • Reductive Coupling : Use nickel catalysts (e.g., NiCl₂(PPh₃)₂) in THF at reflux. Catalyst loading (5–10 mol%) and ligand choice (e.g., bipyridine ligands) significantly influence yield .
  • Bromination : Direct bromination of 2-(3-methylpiperidin-1-yl)pyridine using NBS (N-bromosuccinimide) in CCl₄ under UV light. Control reaction time (<6 hrs) to avoid over-bromination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons at δ 7.8–8.2 ppm (pyridine ring) and piperidine methyl groups at δ 1.2–1.5 ppm. Splitting patterns confirm substitution positions .
  • ¹³C NMR : Pyridine carbons appear at 120–150 ppm; bromine-induced deshielding shifts C4 carbon to ~130 ppm .
  • XRD : Planarity (r.m.s. deviation <0.03 Å) and intramolecular O–H⋯N hydrogen bonds (distance ~2.58 Å) confirm structure. Use SHELXL for refinement, focusing on thermal parameters to resolve disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, particularly regarding hydrogen bonding and molecular planarity?

  • Methodological Answer :
  • Planarity Discrepancies : Compare experimental (XRD) and computational (DFT) dihedral angles. Use Mercury software to visualize deviations >5°, which may indicate crystal packing effects .
  • Hydrogen Bonding : Validate intramolecular bonds via Hirshfeld surface analysis (e.g., dnorm plots). Contradictions between XRD and IR (e.g., O–H⋯N stretching at 1614 cm⁻¹) may arise from dynamic effects; use variable-temperature XRD .

Q. What are the challenges in using SHELX software for refining the crystal structure, and how can they be mitigated?

  • Methodological Answer :
  • Disordered Atoms : Apply "PART" commands in SHELXL to split occupancy. For piperidine ring disorder, refine with isotropic displacement parameters first .
  • Twinned Data : Use HKLF 5 format for twinned datasets. Test BASF parameters (0.3–0.7) to optimize Rint (<0.05) .
  • High R-Factors : Employ restraints (e.g., DFIX for bond lengths) and leverage SHELXE for density modification in low-resolution cases .

Q. How can cross-coupling reactions modify the bromine substituent, and what catalysts are most effective?

  • Methodological Answer :
  • Suzuki-Miyaura : Replace Br with aryl groups using Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C. Yields >75% require degassed solvents .
  • Buchwald-Hartwig Amination : Use BrettPhos-Pd-G3 (1 mol%) with Cs₂CO₃ in toluene. Monitor coupling efficiency via LC-MS; steric hindrance from the 3-methylpiperidine group may require extended reaction times (24–48 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.